1-phenylprop-2-yn-1-one

Catalog No.
S591800
CAS No.
3623-15-2
M.F
C9H6O
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenylprop-2-yn-1-one

CAS Number

3623-15-2

Product Name

1-phenylprop-2-yn-1-one

IUPAC Name

1-phenylprop-2-yn-1-one

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H

InChI Key

JITPLZPWKYUTDM-UHFFFAOYSA-N

SMILES

C#CC(=O)C1=CC=CC=C1

Synonyms

1-phenyl-2-propyn-1-one, 3-oxo-3-phenylpropyne

Canonical SMILES

C#CC(=O)C1=CC=CC=C1

The exact mass of the compound 1-Phenyl-2-propyn-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140267. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-phenylprop-2-yn-1-one (CAS 3623-15-2), commonly known as benzoylacetylene, is a highly electrophilic terminal ynone. Featuring a polarized carbon-carbon triple bond conjugated with a carbonyl group, it typically presents as a low-melting solid (mp 51–52 °C) with high reactivity. In procurement and process chemistry, it is primarily sourced as a bifunctional building block and a potent Michael acceptor. Its primary industrial value lies in its ability to undergo step-economical cycloadditions, metal-free functionalizations, and heterocycle syntheses that are kinetically or thermodynamically inaccessible to unactivated alkynes or standard enones .

Attempting to substitute 1-phenylprop-2-yn-1-one with standard terminal alkynes (e.g., phenylacetylene) or structurally related enones (e.g., chalcone) routinely fails in process scale-up due to fundamental differences in electronic activation and oxidation states [1]. Unactivated alkynes lack the electron-withdrawing carbonyl group, rendering them insufficiently electrophilic for catalyst-free Michael additions or metal-free hydrosulfonylations [2]. Conversely, substituting with an enone provides the necessary electrophilicity but lacks the required degree of unsaturation; reactions with dinucleophiles yield non-aromatic intermediates (such as pyrazolines) that necessitate harsh, stoichiometric secondary oxidation steps to achieve the fully aromatic heterocycles that are directly generated by the ynone[1].

Step-Economical Heterocycle Synthesis vs. Enones

In the synthesis of functionalized pyrazoles, the oxidation state of the precursor strictly dictates the process length. 1-phenylprop-2-yn-1-one reacts directly with pyrazoles via Michael addition to yield N-carbonylvinylated pyrazoles with up to 92% yield, or with hydrazines to directly form fully aromatic pyrazoles [1]. In contrast, utilizing the enone analog chalcone yields non-aromatic pyrazolines, which require a mandatory secondary oxidation step (e.g., using DDQ, bromine, or aerobic oxidation catalysts) to achieve the aromatic core [1].

Evidence DimensionSynthetic steps to fully aromatic nitrogen heterocycles
Target Compound Data1 step (direct addition/condensation, up to 92% yield)
Comparator Or BaselineChalcone (2 steps: condensation + stoichiometric oxidation)
Quantified DifferenceElimination of 1 complete synthetic step and associated oxidative reagents
ConditionsCondensation with nitrogen nucleophiles (pyrazoles/hydrazines)

Eliminating the oxidation step reduces reagent costs, avoids harsh oxidants, and streamlines the scale-up of pharmaceutical intermediates.

Metal-Free Hydrosulfonylation via Enhanced Electrophilicity

The conjugated carbonyl group in 1-phenylprop-2-yn-1-one renders the terminal alkyne highly electrophilic, enabling functionalizations that typically require transition metals. It undergoes metal-free hydrosulfonylation with sodium sulfinates at 30 °C to produce γ-keto sulfones in 97% yield with high stereoselectivity (E/Z = 98:02) [1]. Standard terminal alkynes like phenylacetylene are electronically unactivated and strictly require transition metal catalysts (e.g., copper, gold) or radical initiators at elevated temperatures to achieve similar sulfonylation [1].

Evidence DimensionHydrosulfonylation yield and catalyst requirement
Target Compound Data97% yield (Metal-free, 30 °C)
Comparator Or BaselinePhenylacetylene (Requires metal catalysts or radical initiators)
Quantified Difference100% reduction in transition metal catalyst usage
ConditionsSodium benzenesulfinate, 4-chlorobenzoic acid, mesitylene, 30 °C

Enables the synthesis of sulfone-containing APIs without the risk of heavy metal contamination, simplifying downstream purification and reducing catalyst procurement costs.

Catalyst-Free Cyclotrimerization in Green Solvents

1-phenylprop-2-yn-1-one exhibits unique thermal reactivity due to its polarized triple bond. In pressurized hot water, it undergoes three consecutive Michael additions to cyclotrimerize into 1,3,5-tribenzoylbenzene in 74% yield after 60 minutes at 150 °C, entirely without added catalysts [1]. In stark contrast, the cyclotrimerization of unactivated alkynes like phenylacetylene strictly relies on expensive transition metal catalysts (such as ruthenium, rhodium, or cobalt complexes) to form the corresponding benzene derivatives [1].

Evidence DimensionCatalyst requirement for cyclotrimerization
Target Compound Data74% yield (Catalyst-free, pressurized hot water, 150 °C)
Comparator Or BaselinePhenylacetylene (Requires Ru/Rh/Co catalysts)
Quantified DifferenceComplete elimination of transition metal catalysts
ConditionsPressurized hot water, 150 °C, 60 min

Significantly lowers the cost of synthesizing C3-symmetric star-shaped molecules and organic framework linkers by removing expensive noble metal catalysts from the workflow.

Step-Economical API Synthesis (Pyrazoles and Isoxazoles)

Where this compound is the right choice: Industrial synthesis of fully aromatic nitrogen and oxygen heterocycles. By utilizing 1-phenylprop-2-yn-1-one instead of enones, process chemists can bypass secondary oxidation steps, reducing overall synthetic steps and eliminating the need for stoichiometric oxidants during the scale-up of pharmaceutical intermediates [1].

Heavy-Metal-Free Production of Sulfone Intermediates

Where this compound is the right choice: Production of γ-keto sulfones for medicinal chemistry. Its high electrophilicity allows for metal-free hydrosulfonylation, ensuring zero heavy-metal carryover in the final product and bypassing the costly metal-scavenging steps required when using standard terminal alkynes [2].

Green Synthesis of C3-Symmetric Organic Materials

Where this compound is the right choice: Manufacturing of 1,3,5-tribenzoylbenzene derivatives for organic electronics and covalent organic frameworks (COFs). It allows for catalyst-free cyclotrimerization in pressurized hot water, offering a highly sustainable, noble-metal-free procurement route for star-shaped material cores [3].

XLogP3

2.1

UNII

B1VA1ZWT28

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3623-15-2

Wikipedia

1-Phenyl-2-propyn-1-one

Chemical modification of hydroxynitrile lyase by selective reaction of an essential cysteine-SH group with alpha, beta-unsaturated propiophenones as pseudo-substrates

L Jaenicke, J Preun
PMID: 6697988   DOI: 10.1111/j.1432-1033.1984.tb07917.x

Abstract

3-Oxo-3-phenylpropyne and 3-oxo-3-phenylpropene were synthesized as active-site-directed irreversible inhibitors of the bitter almond hydroxynitrile lyase (EC 4.1.2.10), an FAD-protein. The substrate and competitors (e.g. benzoate) decrease the rate of the inhibitor-mediated deactivation of the enzyme. By excess addition of either one of the two inhibitors, the deactivation process is shown to be pseudo-first order. The reaction with equimolar amounts of 3-oxo-3-phenylpropyne with the enzyme is accompanied by a shift in the ultraviolet spectrum of the inhibitor, allowing direct measurement of the enzyme-inactivation process. The spectral change has second-order kinetics. Incubation with 3-oxo-3-[p-3H]phenylpropyne or 3-oxo-3-[1-14C]phenylpropene shows a one-to-one stoichiometry for the inhibitory-enzyme reaction. Dissociation of the 3-oxo-3[p-3H]phenylpropyne-inactivated holoenzyme with acid ammonium sulfate yields a labeled apoenzyme; the inhibitor does not react with free or enzyme-bound FAD. After boranate reduction and exhaustive hydrolysis of the 3-oxo-3-[1-14C]phenylpropene-inactivated enzyme, a labeled cysteine derivative was isolated which was identified by chromatographic and mass spectroscopic comparison with synthetic references as L-2-amino-4-thia-DL-7-hydroxy-7-phenylhepatanoic acid, the reduced, linear addition product of the inhibitor to a cysteine-SH group.


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